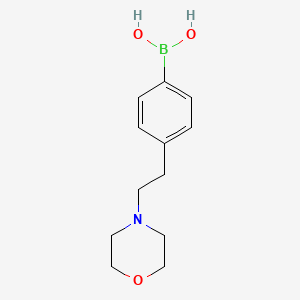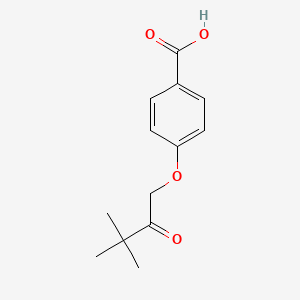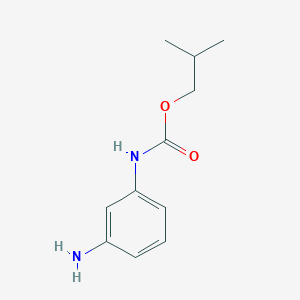
2-methylpropyl N-(3-aminophenyl)carbamate
Overview
Description
2-Methylpropyl N-(3-aminophenyl)carbamate, also known as MPPC, is an organic compound . It has a molecular weight of 208.26 g/mol . The IUPAC name for this compound is isobutyl 3-aminophenylcarbamate .
Molecular Structure Analysis
The InChI code for 2-methylpropyl N-(3-aminophenyl)carbamate is 1S/C11H16N2O2/c1-8(2)7-15-11(14)13-10-5-3-4-9(12)6-10/h3-6,8H,7,12H2,1-2H3, (H,13,14) . This indicates the molecular structure of the compound, including the arrangement and bonding of atoms.Physical And Chemical Properties Analysis
2-Methylpropyl N-(3-aminophenyl)carbamate is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.Scientific Research Applications
2-methylpropyl N-(3-aminophenyl)carbamate is a chemical compound with the CAS Number: 1019388-96-5 . It’s a powder with a molecular weight of 208.26 .
One potential application of this compound is in the field of chemical synthesis . Scientists with experience in areas such as Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical research might use this compound .
Another potential application is in the carbamoylation of amines . This is a process where carbamate esters are produced, which are an important class of organic compounds used widely in the chemical industry . The carbamoylation process can be carried out using a flow system over solid catalysts . The iron-chrome catalyst TZC-3/1 was found to be the most active, leading to approximately 70% yield of methyl N-hexylcarbamate with an 80% selectivity in the reaction of n-hexylamine with dimethyl carbonate at 150°C .
tert-Butyl carbamate , a compound similar to “2-methylpropyl N-(3-aminophenyl)carbamate”, has been used in the palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position .
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . The hazard statements associated with it are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
2-methylpropyl N-(3-aminophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)7-15-11(14)13-10-5-3-4-9(12)6-10/h3-6,8H,7,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAXKIKEYZRKDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylpropyl N-(3-aminophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



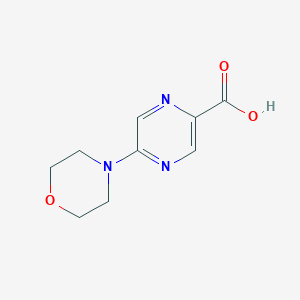
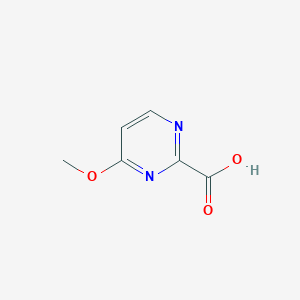
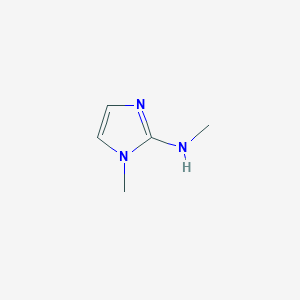
![2-Chloro-6-phenyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1420166.png)
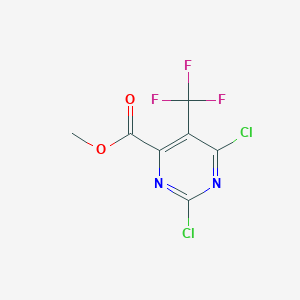
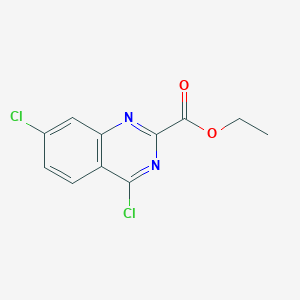
![2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide](/img/structure/B1420169.png)
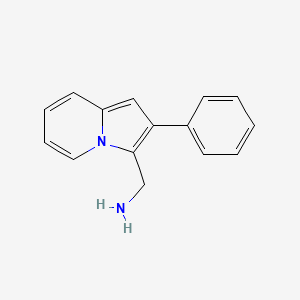
![[2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)pyrrol-3-yl]methanamine](/img/structure/B1420172.png)
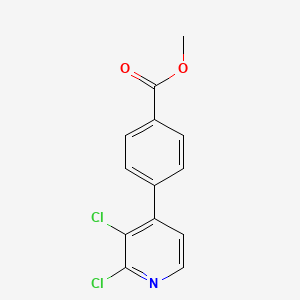
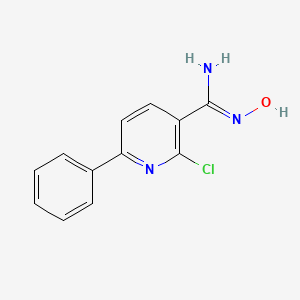
![benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1420180.png)
